molecular formula C10H13NO5 B1416152 N-hydroxy-2,4,5-trimethoxybenzamide CAS No. 1092291-44-5

N-hydroxy-2,4,5-trimethoxybenzamide

Cat. No. B1416152
CAS RN: 1092291-44-5
M. Wt: 227.21 g/mol
InChI Key: GKQDEBVCTQMTGM-UHFFFAOYSA-N
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Description

“N-hydroxy-2,4,5-trimethoxybenzamide” is a chemical compound with the molecular formula C10H13NO5 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of “N-hydroxy-2,4,5-trimethoxybenzamide” involves several steps and is typically carried out in a laboratory setting . The starting material is usually ethyl acrylate ester derivative . The process is confirmed by elemental microanalysis, 1H-NMR, and 13C-NMR spectroscopic studies .


Molecular Structure Analysis

The molecular structure of “N-hydroxy-2,4,5-trimethoxybenzamide” is determined by its molecular formula, C10H13NO5 . The InChI code for this compound is 1S/C10H13NO5/c1-14-7-5-9 (16-3)8 (15-2)4-6 (7)10 (12)11-13/h4-5,13H,1-3H3, (H,11,12) .


Physical And Chemical Properties Analysis

“N-hydroxy-2,4,5-trimethoxybenzamide” is a powder at room temperature . Its molecular weight is 227.22 .

Scientific Research Applications

Potential Memory Enhancers

N-hydroxy-2,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers. Specifically, certain derivatives showed acetylcholinesterase-inhibiting activity and a dose-dependent increase in percent retention, indicating a possible use in enhancing memory and cognitive functions. Compound 10a, in particular, exhibited significant retention compared to piracetam and demonstrated stable binding towards acetylcholinesterase through in silico studies (Piplani et al., 2018).

Antitumor Activity

Some derivatives of N-hydroxy-2,4,5-trimethoxybenzamide have been identified for their antitumor activity. Trimidox, an analog of this compound, has been shown to inhibit ribonucleotide reductase activity, demonstrating a potential application in chemotherapy for cancer treatment (Szekeres et al., 2004).

Histone Deacetylase Inhibition

Derivatives of N-hydroxy-2,4,5-trimethoxybenzamide have been designed and synthesized to inhibit histone deacetylases. This inhibition is associated with anticancer properties, as evidenced by the potent antiproliferative activity against certain cancer cell lines. The compounds induced cell-cycle arrest at the G2 phase, marking their potential as therapeutic agents for cancer treatment (Jiao et al., 2009).

Electrochemical Applications

N-hydroxy-2,4,5-trimethoxybenzamide derivatives have been utilized in the development of biosensors. A study describes the use of a novel modified carbon paste electrode for the electrocatalytic determination of glutathione, indicating its potential application in the field of biosensors and bioelectronics (Karimi-Maleh et al., 2014).

Safety And Hazards

The safety information for “N-hydroxy-2,4,5-trimethoxybenzamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “N-hydroxy-2,4,5-trimethoxybenzamide” are largely dependent on ongoing research. One area of interest is its potential use as an antiemetic . Further studies are needed to fully understand its properties and potential applications.

properties

IUPAC Name

N-hydroxy-2,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(12)11-13/h4-5,13H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDEBVCTQMTGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NO)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-2,4,5-trimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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